N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine core, sulfonamide group, and substituted phenyl rings. Its distinct chemical properties make it a subject of interest for applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . Compounds in this class have been found to have inhibitory activities toward certain kinases . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Kinase inhibitors can affect a wide range of pathways, depending on the specific kinases they target .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a potential kinase inhibitor, it could affect cell signaling, growth, and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Substitution Reactions: The phenyl rings are substituted with fluorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry:
- Utilized in the development of advanced materials.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N-[(4-bromophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl rings (fluorine, chlorine, bromine).
- Reactivity: The presence of different halogens affects the reactivity and stability of the compounds.
- Biological Activity: Variations in halogen substituents can lead to differences in biological activity and potency.
N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-3-9-19(10-4-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNVGXIBCLYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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